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Compound of Interest

Compound Name: 1,4-Diisopropylbenzene

Cat. No.: B050396

This guide provides a comprehensive overview of the spectroscopic data for 1,4-
diisopropylbenzene, a common organic compound used as a solvent and chemical
intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists,
and professionals in drug development who utilize spectroscopic techniques for molecular
characterization.

Molecular Structure of 1,4-Diisopropylbenzene

1,4-Diisopropylbenzene is an aromatic hydrocarbon with the chemical formula Ci2Hais. Its
structure consists of a central benzene ring substituted with two isopropyl groups at the para
position.

Figure 1: Molecular Structure of 1,4-Diisopropylbenzene

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for 1,4-
diisopropylbenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR (Proton NMR) Data
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13C NMR (Carbon-13 NMR) Data

Chemical Shift (6) ppm Assignment

146.5 Quaternary aromatic carbons (C-isopropyl)
126.2 Aromatic carbons (CH)
33.8 Methine carbons (-CH)
24.1 Methyl carbons (-CH3)

Infrared (IR) Spectroscopy

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b050396?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Wavenumber (cm~?) Intensity Assignment
3050-3000 Medium Aromatic C-H stretch
Aliphatic C-H stretch (from
2960-2850 Strong )
isopropyl groups)
1610, 1510 Medium Aromatic C=C ring stretch
) CHz bend and CHs asymmetric
1465 Medium
bend
) CHs symmetric bend (gem-
1385, 1365 Medium ) )
dimethyl split)
para-disubstituted C-H out-of-
830 Strong
plane bend
Mass Spectrometry (MS)
m/z Relative Intensity (%) Assignment
162 25 [M]* (Molecular lon)
147 100 [M-CHs]* (Base Peak)
119 31 [M-CsH7]*
91 20 [C7H7]* (Tropylium ion)
43 20 [CsH7]* (Isopropyl cation)

Experimental Protocols

The following sections provide detailed methodologies for the acquisition of the spectroscopic

data presented above.

NMR Spectroscopy

Sample Preparation:
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o Approximately 20-30 mg of 1,4-diisopropylbenzene is dissolved in 0.6-0.7 mL of deuterated
chloroform (CDCIs) directly within an NMR tube.

e The sample is gently agitated to ensure homogeneity.

o Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (O
ppm).

1H and 3C NMR Acquisition:
e Instrument: A 400 MHz (or higher) NMR spectrometer is utilized.

¢ IH NMR Parameters:

[e]

A standard one-pulse sequence is employed.

o

The spectral width is set to approximately 16 ppm.

[¢]

A relaxation delay of 1-2 seconds is used.

[e]

Typically, 16 to 32 scans are acquired for a good signal-to-noise ratio.

e 1BC NMR Parameters:

o

A proton-decoupled pulse sequence is used to simplify the spectrum.

[¢]

The spectral width is set to approximately 250 ppm.

[¢]

A longer relaxation delay of 2-5 seconds is necessary due to the longer relaxation times of
quaternary carbons.

[¢]

A significantly larger number of scans (e.g., 1024 or more) is required to achieve an
adequate signal-to-noise ratio due to the low natural abundance of 13C.

Data Processing:

e The raw data (Free Induction Decay - FID) is Fourier transformed.

e Phase and baseline corrections are applied.
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e The spectra are referenced to the TMS signal at O ppm.
e For *H NMR, the signals are integrated to determine the relative number of protons.

o Coupling constants are measured from the splitting patterns in the *H NMR spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid Film):

o Adrop of neat 1,4-diisopropylbenzene is placed on the surface of a clean, dry salt plate
(e.g., NaCl or KBr).[1]

o Asecond salt plate is carefully placed on top to create a thin liquid film between the plates.[1]
IR Spectrum Acquisition:
e Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used.

e Parameters:

[¢]

A background spectrum of the clean, empty salt plates is recorded first.

[e]

The sample is then placed in the spectrometer's sample holder.

o

The spectrum is typically recorded from 4000 cm~* to 400 cm~—1.

[¢]

A resolution of 4 cm~1 is generally sufficient.

[¢]

Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
Data Processing:

e The background spectrum is automatically subtracted from the sample spectrum.
e The resulting transmittance or absorbance spectrum is plotted.

o Peak positions (in cm~1) and their relative intensities are identified and tabulated.
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Mass Spectrometry (MS)

Sample Introduction and lonization (GC-MS):

A dilute solution of 1,4-diisopropylbenzene in a volatile solvent (e.g., dichloromethane or
hexane) is prepared.

e 1 uL of the solution is injected into a Gas Chromatograph (GC) coupled to a Mass
Spectrometer (MS).

e The GC separates the components of the sample, with 1,4-diisopropylbenzene eluting at a
characteristic retention time.

e As the compound elutes from the GC column, it enters the ion source of the mass
spectrometer.

Electron Impact (EI) ionization is typically used, with a standard electron energy of 70 eV.
Mass Analysis:

e Instrument: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used.

e Parameters:

o The mass-to-charge ratio (m/z) is scanned over a range, for example, from 40 to 200 amu.

Data Processing:

The mass spectrum is plotted as relative intensity versus m/z.

The molecular ion peak is identified.

The base peak (the most intense peak) is assigned a relative intensity of 100%.

The fragmentation pattern is analyzed to identify characteristic fragment ions.

Visualizations
Spectroscopic Analysis Workflow
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The following diagram illustrates a typical workflow for the comprehensive spectroscopic
analysis of an organic compound like 1,4-diisopropylbenzene.
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Click to download full resolution via product page

Figure 2: General workflow for spectroscopic analysis.

Mass Spectrometry Fragmentation Pathway

The fragmentation of the 1,4-diisopropylbenzene molecular ion in an EI mass spectrometer
leads to several characteristic fragment ions. The primary fragmentation event is the loss of a

methyl group to form the highly stable benzylic carbocation, which is the base peak in the
spectrum.
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Figure 3: Proposed fragmentation pathway for 1,4-diisopropylbenzene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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